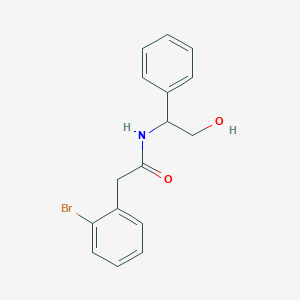
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since become one of the most commonly used herbicides in the world. DCPA is a white crystalline solid that is soluble in water and organic solvents. It is also known by its trade name, Dacthal.
作用机制
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide inhibits the synthesis of chlorophyll in plants, which is essential for photosynthesis. It also disrupts the electron transport chain in chloroplasts, which leads to the accumulation of reactive oxygen species (ROS) and ultimately cell death. This compound is absorbed by the roots of plants and translocated to the leaves, where it exerts its herbicidal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in chlorophyll synthesis and disrupts the structure of chloroplasts. It also alters the expression of genes involved in stress response and defense mechanisms. This compound has been shown to induce oxidative stress in plants, leading to the accumulation of ROS and damage to cellular membranes.
实验室实验的优点和局限性
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide is a widely used herbicide in agriculture, but it also has applications in laboratory research. Its selective herbicidal activity makes it useful for studying the effects of herbicides on plant growth and development. This compound is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, its use in laboratory experiments is limited by its toxicity and potential environmental impact.
未来方向
There are several areas of research that could benefit from further study of 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide. One area of interest is the development of new herbicides that are more effective and environmentally friendly than this compound. Another area of research is the study of the effects of this compound on non-target organisms, such as insects and soil microorganisms. Finally, there is a need to better understand the mechanisms by which this compound exerts its herbicidal activity, which could lead to the development of new herbicides with improved efficacy and selectivity.
合成方法
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide is synthesized by reacting 3,5-dichlorophenol with 3-chloro-1,2-propanediol in the presence of a strong base such as sodium hydroxide. The resulting product is then acidified to give this compound as a white crystalline solid. The synthesis of this compound is a relatively simple process that can be carried out on a large scale.
科学研究应用
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and is used in a variety of crops including corn, soybeans, and cotton. This compound works by inhibiting the growth of weeds by interfering with their ability to photosynthesize. It is a selective herbicide, meaning that it targets only certain types of plants and does not harm others.
属性
IUPAC Name |
3-(3,5-dichlorophenyl)-3-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(13)4-9(12)14/h1-3,8,13H,4H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJXGMMAQPPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Furan-2-yl)-2-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]ethanol](/img/structure/B6637646.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(furan-2-yl)methanone](/img/structure/B6637649.png)
![1-(Furan-2-yl)-2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]azepan-2-yl]ethanol](/img/structure/B6637650.png)
![5-(2,5-Difluorophenyl)-1-(imidazo[1,2-a]pyrazin-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B6637665.png)
![N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6637673.png)

![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)

![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)

![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)

![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)